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Compound of Interest

Compound Name: (S)-2-Chloro-4-methylvaleric acid

Cat. No.: B1367223

An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid

Introduction

(S)-2-Chloro-4-methylvaleric acid, a chiral a-chloro carboxylic acid, serves as a pivotal
building block in modern organic synthesis and medicinal chemistry. Its structural features—a
single stereocenter at the a-carbon, a reactive chloro substituent, and a carboxylic acid moiety
—make it a versatile synthon for constructing complex, enantiomerically pure molecules. The
precise three-dimensional arrangement defined by its (S)-configuration is of paramount
importance, as biological systems often exhibit high stereoselectivity. Consequently, the ability
to synthesize and characterize this specific enantiomer is crucial for the development of
targeted therapeutics and other specialized chemical agents. This guide provides a
comprehensive overview of its chemical structure, stereochemistry, synthesis, analytical
characterization, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the starting point for any technical
application. (S)-2-Chloro-4-methylvaleric acid is systematically named according to IUPAC
nomenclature to avoid ambiguity.
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Property Value Source

(2S)-2-chloro-4-
IUPAC Name o [1][2]
methylpentanoic acid

(S)-2-Chloro-4-
Synonyms o [1][2]
methylpentanoic Acid

CAS Number 28659-81-6 [1][2]
Molecular Formula CeH11CIO2 [1112]
Molecular Weight 150.60 g/mol [1][2]
Appearance Colorless to light yellow liquid

Boiling Point 228.0+£13.0 °C at 760 mmHg [3]
Density 1.1+0.1 g/cm3 [3]

Molecular Structure Visualization

The two-dimensional structure highlights the key functional groups and the chiral center
responsible for its stereochemical properties.

Caption: 2D structure of (S)-2-Chloro-4-methylvaleric acid with key groups highlighted.

Stereochemistry: The (S)-Configuration

The biological and chemical functionality of this molecule is critically dependent on the specific
arrangement of atoms around the C2 carbon, its sole stereocenter. The designation '(S)' is
assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

» Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked by atomic
number:

o Priority 1: -Cl (Chlorine, Z=17)
o Priority 2: -COOH (The carbon is bonded to two oxygen atoms)

o Priority 3: -CH2CH(CHs)2 (Isobutyl group)
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o Priority 4: -H (Hydrogen, Z=1)

o Determining Configuration: By orienting the molecule so that the lowest priority group (-H)
points away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-
clockwise direction. This arrangement defines the (S)-configuration, from the Latin sinister for
left.

The importance of stereocisomerism cannot be overstated, particularly in pharmacology, where
one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic.
[4] Therefore, stereoselective synthesis is not merely an academic exercise but a necessity for
producing safe and effective active pharmaceutical ingredients (APIs).

Stereoselective Synthesis

Achieving high enantiomeric purity is the primary goal in the synthesis of (S)-2-Chloro-4-
methylvaleric acid. The most reliable and common strategy involves starting from a readily
available, enantiopure precursor that shares the required carbon skeleton and stereochemistry.
(S)-Leucine is an ideal starting material.

Protocol: Synthesis from (S)-Leucine

This transformation is a classic example of a stereospecific reaction where the configuration of
the starting material dictates the configuration of the product. The conversion of the amino
group to a chloro group proceeds with retention of configuration.

Step-by-Step Methodology:

o Diazotization: (S)-Leucine is dissolved in an aqueous acidic medium (e.g., HCI). The solution
is cooled to 0-5 °C in an ice bath.

o Formation of Diazonium Salt: A solution of sodium nitrite (NaNO2) is added dropwise to the
cooled leucine solution with vigorous stirring. The temperature must be strictly controlled to
prevent the decomposition of the unstable diazonium salt intermediate. This reaction
converts the primary amine (-NHz) into a diazonium group (-Nz%).

» Nucleophilic Substitution (Chlorination): The diazonium group is an excellent leaving group (it
departs as Nz gas). In the presence of chloride ions (from the HCI solvent), it is displaced by
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a chloride nucleophile. This substitution occurs at the a-carbon.

o Work-up and Purification: After the reaction is complete (indicated by the cessation of
nitrogen gas evolution), the aqueous mixture is extracted with an organic solvent (e.g.,
diethyl ether). The organic layers are combined, dried over an anhydrous salt (like Na=S0a),
and the solvent is removed under reduced pressure to yield the crude product.

o Final Purification: The crude (S)-2-Chloro-4-methylvaleric acid can be further purified by
vacuum distillation to obtain the final product with high chemical and enantiomeric purity.[5]

Synthetic Workflow Diagram
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(S)-Leucine
(Chiral Pool Precursor)

Step 1: Diazotization
Reagents: NaNO3, ag. HCI
Conditions: 0-5 °C

:

Intermediate: (S)-Diazonium Salt
(Unstable)

:

Step 2: Chlorination
Nucleophile: CI= (from HCI)
Leaving Group: N2 gas

:

(Crude (S)-2-Chloro-4-methylvaleric acid)

:

Step 3: Purification
Method: Vacuum Distillation
Pure (S)-2-Chloro-4-methylvaleric acid

Click to download full resolution via product page

Caption: Stereoselective synthesis of (S)-2-Chloro-4-methylvaleric acid from (S)-Leucine.

Spectroscopic Analysis and Characterization
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Confirming the chemical structure and assessing the enantiomeric purity are critical quality
control steps. A combination of spectroscopic and chromatographic techniques is employed for
comprehensive characterization.[4][6]
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Technique

Purpose

Expected Observations

1H NMR

Structural confirmation &

proton environment

- A broad singlet for the
carboxylic acid proton (>10
ppm).- A triplet/doublet of
doublets for the a-proton (-
CHCI) around 4.3-4.4 ppm.-
Multiplets for the -CH2- and -
CH- protons of the isobutyl
group.- Two distinct doublets
for the diastereotopic methyl
protons of the isobutyl group
(~0.9-1.0 ppm).[7]

13C NMR

Carbon skeleton confirmation

- Carbonyl carbon (~170-175
ppm).- a-Carbon (-CHCI)
signal.- Signals corresponding

to the isobutyl group carbons.

Mass Spec.

Molecular weight confirmation

- Molecular ion peak [M]+ at
m/z 150/152 (due to 3>CI/3’Cl
isotopes).- Characteristic
fragmentation pattern (e.g.,
loss of Cl, COOH).

IR Spec.

Functional group identification

- Broad O-H stretch from
~2500-3300 cm~1 (carboxylic
acid).- Sharp C=0 stretch
around 1710 cm~1.- C-Cl
stretch around 600-800 cm™2.

Chiral HPLC

Enantiomeric purity (ee%)

- Separation of (S) and (R)
enantiomers using a chiral
stationary phase, allowing for

quantification of each.

Polarimetry

Confirmation of chirality

- Measurement of specific
rotation [a]D. The sign (+ or -)
and magnitude confirm the

presence of a single
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enantiomer, though the value

is condition-dependent.

Analytical Workflow for Quality Control

Synthesized Product

SN

Structural Confirmation Purity & Identity

NMR (*H, 12C) [Mass Spectrometra ER Spectroscopa Chiral HPLC Polarimetry

Verified (S)-2-Chloro-4-methylvaleric acid
(Structure & ee% Confirmed)

Click to download full resolution via product page

Caption: Integrated analytical workflow for the characterization of the target molecule.

Applications in Research and Drug Development

The utility of (S)-2-Chloro-4-methylvaleric acid stems from the reactivity of the a-chloro
group, which is a competent leaving group for Sn2 reactions. This allows for the stereospecific
introduction of a wide range of nucleophiles (e.g., amines, thiols, azides) at the chiral center,
typically with inversion of configuration.

Key Roles:

o Chiral Synthon: It serves as a precursor for synthesizing other chiral molecules, including a-
amino acids, a-hydroxy acids, and a-azido acids, which are common motifs in
pharmaceutical compounds.
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e Fragment in Drug Discovery: The isobutyl moiety is a key feature of the amino acid leucine
and is often used in drug design to interact with hydrophobic pockets in target proteins. This
building block allows for the incorporation of this feature with defined stereochemistry.

e Importance of Halogenation: Chlorine-containing compounds are prevalent in
pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[8][9] The
chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity,
making halogenated building blocks like this one highly valuable.[8][9]

Safety and Handling

(S)-2-Chloro-4-methylvaleric acid is classified as a corrosive and irritant. According to GHS
classifications, it causes skin irritation (H315) and serious eye irritation (H319).[2]

e Handling: Should be handled in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and
eye/face protection.

o Storage: Store in a cool, dark, and dry place, preferably below 15°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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